molecular formula C12H18O2 B1422825 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 1379198-60-3

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol

Cat. No. B1422825
M. Wt: 194.27 g/mol
InChI Key: UXSMESFOPRTDIY-UHFFFAOYSA-N
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Description

“2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 g/mol . The compound is a low melting solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18O2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 . This indicates that the compound has a specific arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a low melting solid . It has a molecular weight of 194.27 g/mol .

Scientific Research Applications

Alcohol Dehydrogenase Enzyme Substrates

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol can be a potential substrate for alcohol dehydrogenase enzymes. A study by Pietruszko, Crawford, and Lester (1973) compared various alcohols and aldehydes as substrates for alcohol dehydrogenases from different sources. Their results emphasized the similarities and substrate specificities among yeast, horse, and human liver alcohol dehydrogenases, suggesting a wide range of substrates, including unsaturated alcohols (Pietruszko, Crawford, & Lester, 1973).

Complex Formation with Triphenylphosphine Oxide

Holmes et al. (2002) studied compounds like 2,6-Bis(3-methyl-butyn-3-ol)pyridine, which form complexes with triphenylphosphine oxide. This research highlights the role of hydrogen bonding and phenyl embraces in crystal packing, which could be relevant for similar compounds like 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol (Holmes, Padgett, Krawiec, & Pennington, 2002).

Synthesis of Prenylated Tyrosine Derivatives

A study by Venkateswarlu, Panchagnula, and Subbaraju (2006) on the synthesis of prenylated tyrosine derivatives mentions compounds structurally similar to 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol. Their research includes the synthesis process, spectral data comparison, and biological activities, such as antioxidant and antibacterial properties (Venkateswarlu, Panchagnula, & Subbaraju, 2006).

Enzymatic Resolution of Chiral Alcohols

Torre, Gotor‐Fernández, and Gotor (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives. This study might provide insights into the chiral properties of similar compounds, including 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol, especially in the context of synthesizing pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSMESFOPRTDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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